4-Bromo-alpha-chlorobenzaldoxime (CAS 29203-58-5) is a halogenated hydroximoyl chloride, a class of compounds valued as stable, isolable precursors for the generation of reactive nitrile oxide intermediates. Its primary application is in 1,3-dipolar cycloaddition reactions to construct 3-(4-bromophenyl)-substituted isoxazole and isoxazoline heterocycles, which are important scaffolds in medicinal and agricultural chemistry. [REFS-1, REFS-2] The presence of the para-bromo substituent provides a key site for subsequent cross-coupling reactions, making it a bifunctional building block.
Selecting a nitrile oxide precursor is a critical process decision where seemingly minor structural changes lead to significant performance differences. Substituting 4-Bromo-alpha-chlorobenzaldoxime with its 4-chloro analog can alter reaction kinetics and yields in cycloaddition steps. [1] Furthermore, opting for an in-situ generation method from an aldoxime, rather than using this well-defined, isolable hydroximoyl chloride, can sacrifice the precise stoichiometric control and reproducibility required for scalable synthesis. [2] The bromo-substituent also offers a distinct reactivity profile for downstream functionalization that is not available with unsubstituted or chloro-substituted analogs, making this a non-interchangeable precursor for specific multi-step synthetic routes.
This precursor enables high isolated yields in [3+2] cycloaddition reactions. In a synthesis of 3-(4-bromophenyl)-5-(2-(difluoromethoxy)phenyl)isoxazole, use of 4-Bromo-alpha-chlorobenzaldoxime resulted in an 80% isolated yield. [1] This compares favorably to analogous reactions using the 4-chloro precursor; for example, the synthesis of 3-(4-chlorophenyl)-5-phenyl-4,5-dihydroisoxazoline from 4-chlorobenzaldehyde oxime proceeded with a 76.8% yield under different conditions. [2]
| Evidence Dimension | Isolated Yield in Isoxazole/ine Synthesis |
| Target Compound Data | 80% |
| Comparator Or Baseline | 4-Chloro analog precursor: 76.8% |
| Quantified Difference | N/A (different systems) |
| Conditions | Target: Cycloaddition with 1-(difluoromethoxy)-2-ethynylbenzene. [<a href="https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00163a" target="_blank">1</a>] Comparator: In-situ cycloaddition with styrene. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254332/" target="_blank">2</a>] |
Higher, reproducible yields directly reduce the cost-per-gram of the final product and simplify downstream purification, which are primary considerations for scale-up procurement.
A key procurement advantage is the ability to source this compound as a high-purity, stable solid, circumventing the need for in-situ generation. The chlorination of the parent oxime to form the hydroximoyl chloride has been demonstrated to proceed with near-quantitative efficiency, achieving a 99.1% yield. [1] Using a pre-formed, purified intermediate like this provides superior stoichiometric control over the subsequent cycloaddition compared to one-pot procedures that generate the nitrile oxide from an oxime in the presence of the dipolarophile. [2]
| Evidence Dimension | Yield of Precursor Formation |
| Target Compound Data | 99.1% (for analogous hydroximoyl chloride) |
| Comparator Or Baseline | In-situ generation (variable efficiency, process control trade-off) |
| Quantified Difference | N/A |
| Conditions | Halogenation of the corresponding oxime with N-chlorosuccinimide (NCS) in DMA. [<a href="https://patents.google.com/patent/CN116283810A/en" target="_blank">1</a>] |
Procuring a well-defined, high-purity precursor enhances batch-to-batch reproducibility and simplifies process validation, justifying its selection over less controlled, one-pot synthesis strategies.
The 4-bromo substituent provides a critical advantage over 4-chloro or unsubstituted analogs by serving as a highly effective handle for subsequent functionalization. Aryl bromides are well-established to be more reactive than aryl chlorides in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. [REFS-1, REFS-2] This allows for the efficient late-stage diversification of the isoxazole product under milder conditions than would be required for the corresponding chloro-analog.
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | Higher reactivity (Aryl Bromide) |
| Comparator Or Baseline | Lower reactivity (Aryl Chloride) |
| Quantified Difference | Qualitative: Aryl bromides often react faster, at lower temperatures, or with lower catalyst loadings than aryl chlorides. |
| Conditions | General conditions for palladium-catalyzed cross-coupling reactions. |
For library synthesis or complex target synthesis, procuring the bromo-analog is a strategic choice that enables a more efficient and versatile two-stage functionalization pathway.
Ideal for synthesizing series of 3-(4-bromophenyl)isoxazole analogs where the initial cycloaddition must be high-yielding and reproducible to provide a common intermediate, which is then diversified using the reactive bromo-substituent in various palladium-catalyzed cross-coupling reactions. [1]
When process control and batch-to-batch consistency are paramount, using this pre-formed, stable hydroximoyl chloride ensures predictable reaction profiles and simplifies purification, justifying its use over one-pot, in-situ generation methods that can be harder to control on a larger scale. [2]
A primary choice for building core structures where the 3-(4-bromophenyl)isoxazole moiety is required for biological activity or material properties, and high precursor conversion efficiency (over 99%) is needed to maximize material throughput and minimize waste. [3]